3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Overview
Description
3’-(N,N-Didemethyl)-3’-N-formylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is primarily used as a pharmaceutical analytical impurity, which helps in ensuring the quality and safety of medicines . The molecular formula of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin is C36H68N2O12, and it has a molecular weight of 720.93 g/mol .
Mechanism of Action
Target of Action
It is known that azithromycin, the parent compound of this impurity, primarily targets bacterial ribosomes, specifically the 50s subunit, inhibiting protein synthesis .
Mode of Action
Based on the mode of action of azithromycin, it can be inferred that this compound might also interact with the bacterial ribosome, leading to an inhibition of protein synthesis .
Biochemical Pathways
As a derivative of azithromycin, it might affect the protein synthesis pathway in bacteria, leading to their death or growth inhibition .
Result of Action
Based on the effects of azithromycin, it can be inferred that this compound might lead to the inhibition of bacterial growth or death by blocking protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin typically involves the chemical modification of azithromycin. The process includes the removal of methyl groups from the nitrogen atoms and the addition of a formyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. The use of advanced technologies and equipment helps in achieving efficient production while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
3’-(N,N-Didemethyl)-3’-N-formylazithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3’-(N,N-Didemethyl)-3’-N-formylazithromycin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the pharmaceutical industry to ensure the quality and safety of azithromycin-based products
Comparison with Similar Compounds
Similar Compounds
3’-(N,N-Didemethyl)azithromycin: Another derivative of azithromycin with similar properties.
Azithromycin Related Compound H: A related compound with different functional groups.
Uniqueness
3’-(N,N-Didemethyl)-3’-N-formylazithromycin is unique due to its specific chemical modifications, which provide distinct analytical and biological properties. Its use as a pharmaceutical analytical impurity sets it apart from other azithromycin derivatives .
Properties
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFNIVRKKVCSI-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227395 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765927-71-7 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765927717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0COS9HZPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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